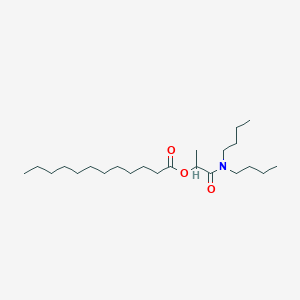![molecular formula C11H14N2O4S2 B14741364 L-Methionine, N-[(2-nitrophenyl)thio]- CAS No. 5208-23-1](/img/structure/B14741364.png)
L-Methionine, N-[(2-nitrophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionine, N-[(2-nitrophenyl)thio]- is a compound with the molecular formula C11H14N2O4S2. It consists of 14 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of L-Methionine, N-[(2-nitrophenyl)thio]- typically involves the reaction of L-methionine with 2-nitrophenylthiol under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
L-Methionine, N-[(2-nitrophenyl)thio]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of the nitrophenyl group .
Applications De Recherche Scientifique
L-Methionine, N-[(2-nitrophenyl)thio]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role in metabolic pathways and its potential therapeutic applications. In medicine, it is explored for its potential use in cancer treatment due to its ability to target specific molecular pathways. Additionally, in the industry, it is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of L-Methionine, N-[(2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. It is known to affect the biosynthesis of proteins, glutathione, and polyamines. The compound also plays a role in the methylation of DNA, thereby regulating gene expression. Its effects are mediated through its interaction with enzymes and other proteins involved in these pathways .
Comparaison Avec Des Composés Similaires
L-Methionine, N-[(2-nitrophenyl)thio]- can be compared with other similar compounds such as L-methionine and its derivatives While L-methionine is an essential amino acid with various biological functions, the addition of the nitrophenylthio group in L-Methionine, N-[(2-nitrophenyl)thio]- imparts unique chemical propertiesSimilar compounds include N-[(2-nitrophenyl)thio]-L-cysteine and N-[(2-nitrophenyl)thio]-L-homocysteine .
Propriétés
Numéro CAS |
5208-23-1 |
|---|---|
Formule moléculaire |
C11H14N2O4S2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C11H14N2O4S2/c1-18-7-6-8(11(14)15)12-19-10-5-3-2-4-9(10)13(16)17/h2-5,8,12H,6-7H2,1H3,(H,14,15)/t8-/m0/s1 |
Clé InChI |
VIKNEZQWTWSVSG-QMMMGPOBSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CSCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


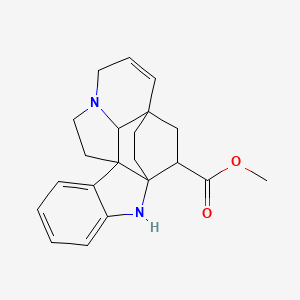
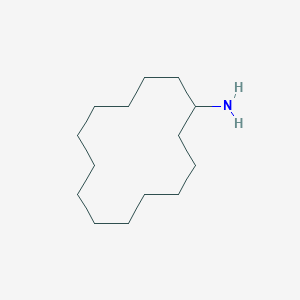


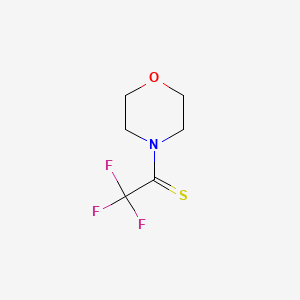
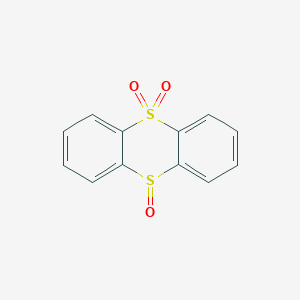
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
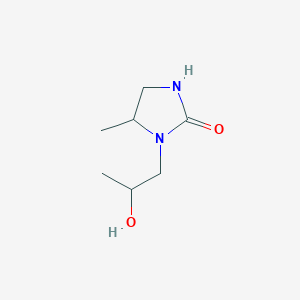
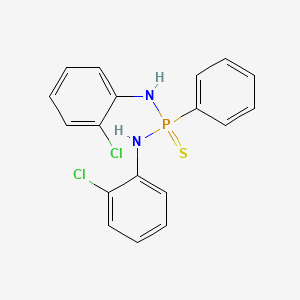
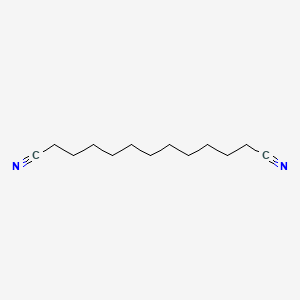
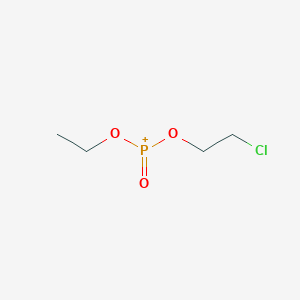
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
